molecular formula C10H5F3INO B12845186 4-Iodo-3-(trifluoromethyl)benzoylacetonitrile

4-Iodo-3-(trifluoromethyl)benzoylacetonitrile

Cat. No.: B12845186
M. Wt: 339.05 g/mol
InChI Key: JTDKBFCMLPRBHH-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5F3INO It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a benzoylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(trifluoromethyl)benzoylacetonitrile typically involves the reaction of 4-iodobenzotrifluoride with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(trifluoromethyl)benzoylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Sonogashira cross-coupling reaction.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like palladium and copper in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoylacetonitriles, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-Iodo-3-(trifluoromethyl)benzoylacetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Iodo-3-(trifluoromethyl)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzotrifluoride: Similar structure but lacks the benzoylacetonitrile moiety.

    3-(Trifluoromethyl)benzoylacetonitrile: Similar structure but lacks the iodine atom.

Uniqueness

4-Iodo-3-(trifluoromethyl)benzoylacetonitrile is unique due to the presence of both the iodine atom and the trifluoromethyl group, which confer distinct chemical properties

Properties

Molecular Formula

C10H5F3INO

Molecular Weight

339.05 g/mol

IUPAC Name

3-[4-iodo-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile

InChI

InChI=1S/C10H5F3INO/c11-10(12,13)7-5-6(1-2-8(7)14)9(16)3-4-15/h1-2,5H,3H2

InChI Key

JTDKBFCMLPRBHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC#N)C(F)(F)F)I

Origin of Product

United States

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